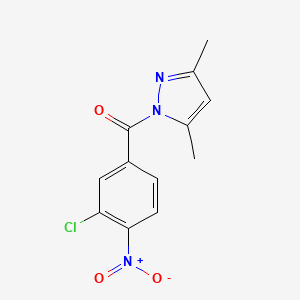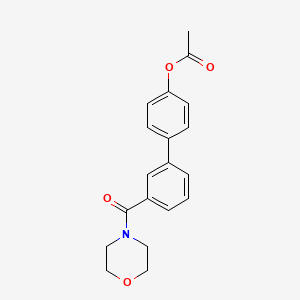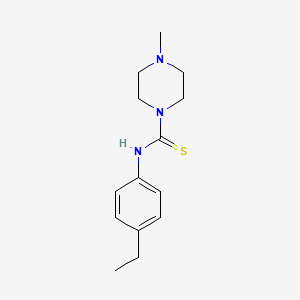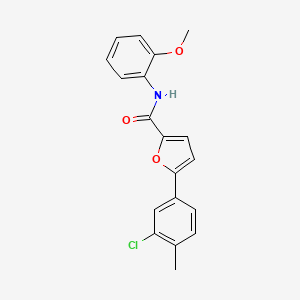
N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide, also known as HDMPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. HDMPPA belongs to the class of compounds known as acrylamides, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
More research is needed to fully understand the mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide and its potential targets in cancer cells.
3. Toxicity studies: Further studies are needed to evaluate the potential toxicity of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide to normal cells and its potential side effects.
4. Combination therapy: N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide may be used in combination with other anticancer agents to enhance its therapeutic efficacy and reduce its potential toxicity.
5. Animal studies: Further studies are needed to evaluate the in vivo efficacy of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide in animal models of cancer.
Conclusion
In conclusion, N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide is a promising chemical compound that exhibits potent anticancer properties. The synthesis method of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide involves the reaction of 2-hydroxy-4,5-dimethylphenylamine with phenylacrylic acid in the presence of a coupling agent and a catalyst. N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide has been found to inhibit cancer cell proliferation and induce apoptosis by inhibiting various cellular pathways. In addition, N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide exhibits anti-inflammatory and antioxidant properties. However, more research is needed to fully understand the mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide and its potential side effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide in lab experiments is its potent cytotoxicity against cancer cells, which makes it a promising candidate for cancer therapy. In addition, N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide in lab experiments is its potential toxicity to normal cells, which can limit its therapeutic potential. In addition, more research is needed to fully understand the mechanism of action of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide and its potential side effects.
Future Directions
There are several future directions for research on N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide, including:
1. Optimization of synthesis method: Further optimization of the synthesis method of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide can lead to the development of more efficient and cost-effective methods for producing the compound.
2.
Synthesis Methods
The synthesis of N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide involves the reaction of 2-hydroxy-4,5-dimethylphenylamine with phenylacrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and the product is purified by column chromatography or recrystallization.
Scientific Research Applications
N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide has been studied extensively for its potential therapeutic properties, particularly in the field of cancer research. Several studies have shown that N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylacrylamide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis.
properties
IUPAC Name |
(E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-12-10-15(16(19)11-13(12)2)18-17(20)9-8-14-6-4-3-5-7-14/h3-11,19H,1-2H3,(H,18,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXWOPUEBINLGA-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-hydroxy-4,5-dimethylphenyl)-3-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)

![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)

![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)


![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)


![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)
